molecular formula C20H34O5 B160137 5-Trans Prostaglandin F2beta CAS No. 36150-02-4

5-Trans Prostaglandin F2beta

Cat. No. B160137
CAS RN: 36150-02-4
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-PTTZIUQESA-N
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Description

5-Trans Prostaglandin F2beta is the 9β-hydroxy isomer of 5-trans PGF 2α . It has a molecular weight of 354.5 and a molecular formula of C20H34O5 .


Molecular Structure Analysis

The molecular structure of 5-Trans Prostaglandin F2beta is characterized by a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .


Physical And Chemical Properties Analysis

5-Trans Prostaglandin F2beta has a molecular weight of 354.5 and a molecular formula of C20H34O5 . It is soluble in various solvents including Na2CO3, DMF, DMSO, Ethanol, and PBS pH 7.2 .

Scientific Research Applications

Prostaglandin Synthesis

“5-Trans Prostaglandin F2beta” is a 9beta-hydroxy isomer of 5-trans PGF2alpha . It’s part of the prostaglandin family, which are hormone-like lipid compounds often found in animals and humans . The development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .

Medicinal Applications

More than 20 prostaglandin analogs have been developed as marketed medicines . For example, cloprostenol and fluprostenol are used as veterinary drugs, while bimatoprost and travoprost are used as antiglaucoma drugs . Given its structural similarity to these compounds, “5-Trans Prostaglandin F2beta” could potentially have similar applications.

Biocatalysis

The synthesis of “5-Trans Prostaglandin F2beta” showcases the usefulness and great potential of biocatalysis in the construction of complex molecules . Biocatalysis refers to the use of natural catalysts, such as protein enzymes, to conduct chemical reactions.

Bioactive Lipid Assays

“5-Trans Prostaglandin F2beta” could potentially be used in bioactive lipid assays . These assays are used to study the roles of lipids in cellular functions, signaling pathways, and disease states.

Research on Stereoselective Synthesis

The stereoselective synthesis of prostaglandins, including “5-Trans Prostaglandin F2beta”, is a touchstone of state-of-the-art synthetic methodologies . Research in this area could lead to the development of new synthetic methods and strategies.

properties

IUPAC Name

(E)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-PTTZIUQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347755
Record name (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trans Prostaglandin F2beta

CAS RN

36150-02-4
Record name (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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